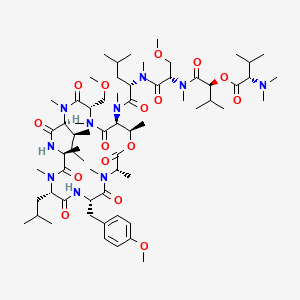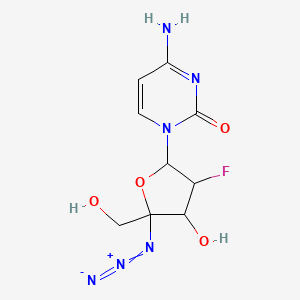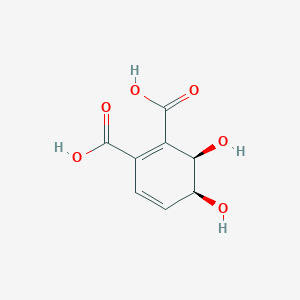
Coibamide A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Coibamide A is a natural product found in Leptolyngbya with data available.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Insights Coibamide A, recognized for its potent antiproliferative properties, was originally isolated from a Panamanian marine cyanobacterium. Its intricate structure, a highly N-methylated cyclodepsipeptide, necessitated the development of an efficient solid-phase synthesis strategy. This breakthrough enabled the generation of coibamide A derivatives, facilitating structure-activity relationship studies. A significant milestone was the total synthesis of coibamide A, accompanied by stereochemical revisions, highlighting the compound's complex molecular architecture (Yao et al., 2015).
Mechanism of Action and Cell Death Induction Coibamide A exhibits a unique mode of action, distinct from conventional cytotoxic agents. It induces cell death in a concentration- and time-dependent manner in various cancer cell types, including glioblastoma cells. Notably, coibamide A triggers autophagosome accumulation and cell death via an mTOR-independent pathway, indicating a novel mechanism of action. The compound's activity is intrinsically linked to its cyclic structure, emphasizing the importance of its molecular conformation (Hau et al., 2013).
Inhibition of VEGFA/VEGFR2 and Tumor Suppression Coibamide A has been shown to impede tumor growth by targeting the VEGFA/VEGFR2 pathway, a critical axis in cancer progression. The compound's ability to reduce migratory and invasive capabilities of cancer cells, alongside G1 cell cycle arrest, underscores its potential as an antitumor agent. Furthermore, coibamide A's efficacy in suppressing tumor growth in glioblastoma xenografts has been demonstrated, although considerations regarding its toxicity profile are necessary for further development (Serrill et al., 2016).
Novel Applications and Derivative Development The exploration of coibamide A derivatives for targeted cancer therapy has been a focus of recent research. Notably, novel prodrugs have been designed to optimize the compound's therapeutic index, enhancing its specificity and reducing systemic toxicity. These efforts represent a promising avenue for the development of coibamide A as a cancer therapeutic agent (Wu et al., 2021).
Eigenschaften
Produktname |
Coibamide A |
|---|---|
Molekularformel |
C65H110N10O16 |
Molekulargewicht |
1287.6 g/mol |
IUPAC-Name |
[(2S)-1-[[(2S)-1-[[(2S)-1-[[(3S,6S,9S,12S,15S,18S,21S,22R)-15-[(2S)-butan-2-yl]-18-(methoxymethyl)-6-[(4-methoxyphenyl)methyl]-3,4,10,12,16,19,22-heptamethyl-9-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1-oxa-4,7,10,13,16,19-hexazacyclodocos-21-yl]-methylamino]-4-methyl-1-oxopentan-2-yl]-methylamino]-3-methoxy-1-oxopropan-2-yl]-methylamino]-3-methyl-1-oxobutan-2-yl] (2S)-2-(dimethylamino)-3-methylbutanoate |
InChI |
InChI=1S/C65H110N10O16/c1-26-40(10)52-56(77)66-41(11)57(78)70(17)47(31-36(2)3)55(76)67-46(33-44-27-29-45(89-25)30-28-44)58(79)69(16)42(12)64(85)90-43(13)53(62(83)72(19)50(35-88-24)61(82)74(52)21)75(22)59(80)48(32-37(4)5)71(18)60(81)49(34-87-23)73(20)63(84)54(39(8)9)91-65(86)51(38(6)7)68(14)15/h27-30,36-43,46-54H,26,31-35H2,1-25H3,(H,66,77)(H,67,76)/t40-,41-,42-,43+,46-,47-,48-,49-,50-,51-,52-,53-,54-/m0/s1 |
InChI-Schlüssel |
LVHKHLZPRPTQJG-BNLDXBMISA-N |
Isomerische SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)O[C@@H]([C@@H](C(=O)N([C@H](C(=O)N1C)COC)C)N(C)C(=O)[C@H](CC(C)C)N(C)C(=O)[C@H](COC)N(C)C(=O)[C@H](C(C)C)OC(=O)[C@H](C(C)C)N(C)C)C)C)C)CC2=CC=C(C=C2)OC)CC(C)C)C)C |
Kanonische SMILES |
CCC(C)C1C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)OC(C(C(=O)N(C(C(=O)N1C)COC)C)N(C)C(=O)C(CC(C)C)N(C)C(=O)C(COC)N(C)C(=O)C(C(C)C)OC(=O)C(C(C)C)N(C)C)C)C)C)CC2=CC=C(C=C2)OC)CC(C)C)C)C |
Synonyme |
coibamide A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2R-[(4R,4aR,7R,7aR,12bS,14R)-7-methoxy-3-methyl-1,2,3,4,7,7a-hexahydro-4a,7-ethano-4,12-methano[1]benzofuro[3,2-e]isoquinolin-14-yl]pentan-2-ol](/img/structure/B1263639.png)




![(1S,3S,4R,5S)-3-[(Z)-3-(3,4-Dihydroxyphenyl)prop-2-enoyl]oxy-1-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-4,5-dihydroxycyclohexane-1-carboxylic acid](/img/structure/B1263652.png)
![(15S)-10,10-dimethyl-13-[(2-methylphenyl)methyl]-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1263653.png)




![(2R)-2-amino-3-[(Z)-C-benzyl-N-hydroxycarbonimidoyl]sulfanylpropanoic acid](/img/structure/B1263660.png)
![N-[(E)-(2-methylphenyl)methylideneamino]thiadiazole-4-carboxamide](/img/structure/B1263661.png)